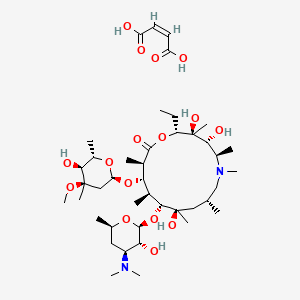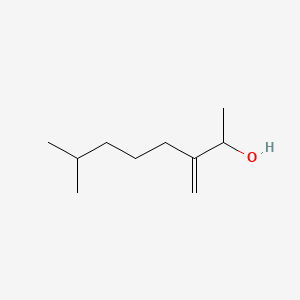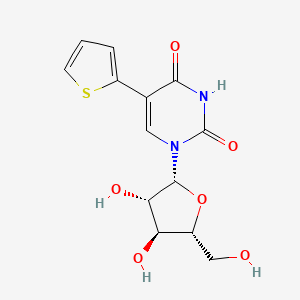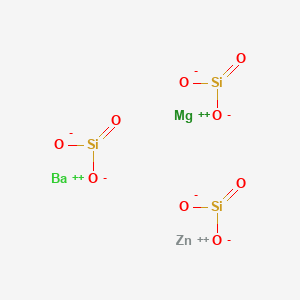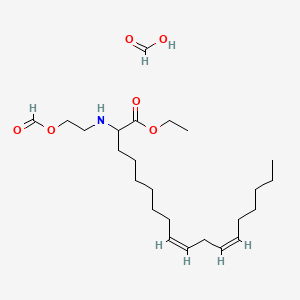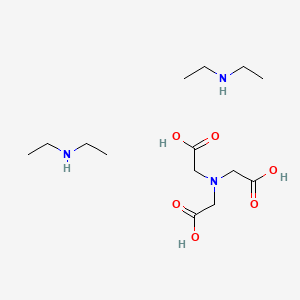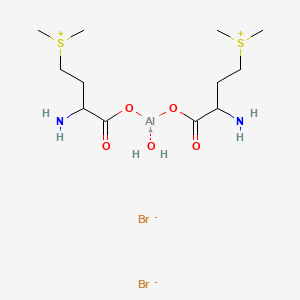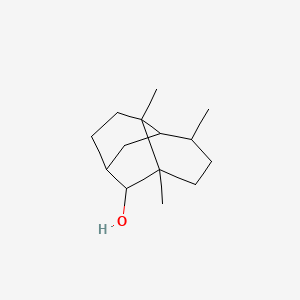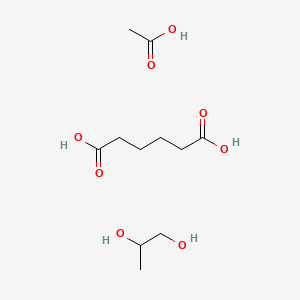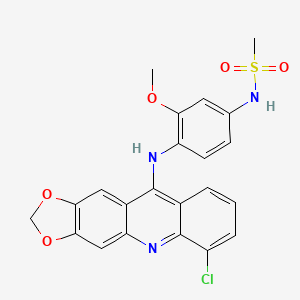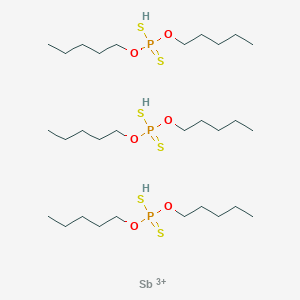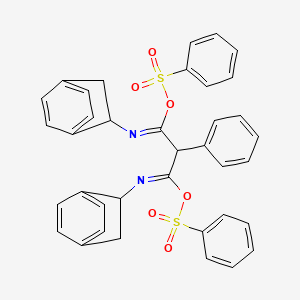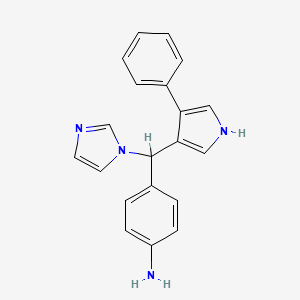
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole and pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzenamine, followed by further reactions to introduce the pyrrole group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrrole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrrole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar in structure but lacks the pyrrole group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of the pyrrole moiety.
Benzenamine, 4-(1H-imidazol-1-yl)-N,N-bis[4-(1H-imidazol-1-yl)phenyl]-: Features multiple imidazole groups.
Uniqueness
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to the presence of both imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
170938-58-6 |
|---|---|
Molekularformel |
C20H18N4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[imidazol-1-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H,21H2 |
InChI-Schlüssel |
WHBXFKZDJXQRSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)N)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


